

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using DPPF

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Compound of Interest		
Compound Name:	DPPF	
Cat. No.:	B126326	Get Quote

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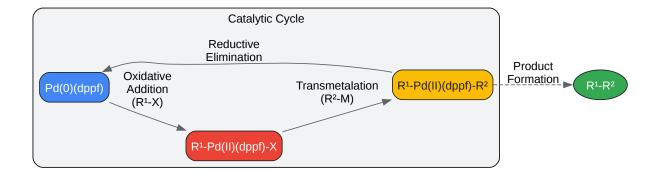
These application notes provide detailed protocols and experimental setups for common palladium-catalyzed cross-coupling reactions utilizing 1,1'-Bis(diphenylphosphino)ferrocene (**DPPF**) as a supporting ligand. **DPPF** is a robust and versatile electron-rich ferrocenyl phosphine ligand known for its effectiveness in a wide range of C-C and C-N bond-forming reactions.[1] Its large bite angle and steric bulk can promote reductive elimination and stabilize the catalytic species.[1][2]

The most common precatalyst, [Pd(**dppf**)Cl₂], is an air-stable solid that can be easily handled, making it a convenient choice for setting up reactions.[3][4] This document covers the experimental setup for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, complete with quantitative data, detailed methodologies, and visual diagrams to guide the user.

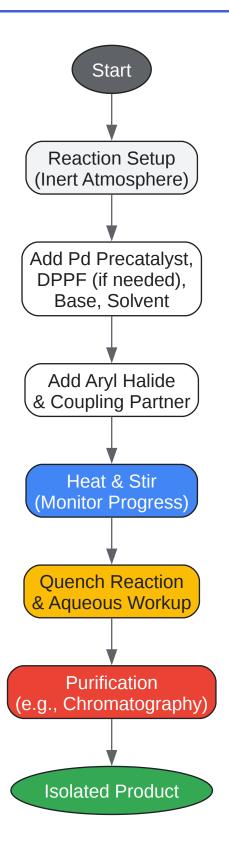
Catalytic Cycle and Experimental Workflow

The general mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[5][6][7] The **DPPF** ligand coordinates to the palladium center throughout this cycle, influencing its reactivity and stability.









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